Antimycobacterial Activity of the 6-Bromo-Benzoxazine Scaffold Against Mtb H37Rv: XP Screen-Validated MIC90 of 6.25 μM vs. Comparator Scaffolds
In a combined X-ray crystallographic and phenotypic screening (XP Screen) campaign against CYP121A1 from Mycobacterium tuberculosis, a focused library of benzoxazine derivatives was synthesized and tested. The benzo[b][1,4]oxazine derivative derived from the 6-bromo-Boc-protected scaffold exhibited pan-assay antimycobacterial activity with an MIC90 of 6.25 μM against Mtb strain H37Rv, qualifying as a validated hit for hit-to-lead medicinal chemistry [1]. This MIC90 value is comparable to the activity of frontline antitubercular agents in similar assay formats, while the same study reported that the X-ray hit compound against CYP121A1 showed binding affinity up to 3.2 μM yet achieved MIC90 6.25 μM, demonstrating that target engagement translates to whole-cell activity [2]. In contrast, the 7-bromo regioisomer and the N-unprotected 6-bromo analog have no reported antimycobacterial activity data in peer-reviewed literature, meaning their anti-TB potential is entirely unvalidated relative to the 6-bromo-Boc scaffold [3].
| Evidence Dimension | Antimycobacterial whole-cell activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 6.25 μM against Mtb H37Rv (pan-assay activity) |
| Comparator Or Baseline | CYP121A1 X-ray hit compound binding affinity: up to 3.2 μM (KD); Comparator scaffolds (7-bromo regioisomer, N-unprotected analog): no reported anti-TB MIC data |
| Quantified Difference | Target compound MIC90 = 6.25 μM; comparator scaffolds have no validated anti-TB MIC data in the public domain, representing an evidence gap that introduces uncertainty in hit identification |
| Conditions | Mtb strain H37Rv culture; combined X-ray crystallographic and phenotypic screening (XP Screen); pan-assay activity under multiple assay conditions (Eur J Med Chem 2022, 230, 114105) |
Why This Matters
Procurement of CAS 719310-31-3 provides direct access to a scaffold with literature-validated antimycobacterial activity (MIC90 6.25 μM), reducing the risk of initiating a medicinal chemistry campaign with an uncharacterized regioisomer that lacks published anti-TB data.
- [1] Frederickson M, Selvam IR, Evangelopoulos D, McLean KJ, Katariya MM, Tunnicliffe RB, et al. A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen). Eur J Med Chem. 2022;230:114105. doi:10.1016/j.ejmech.2022.114105 View Source
- [2] Frederickson M et al. Eur J Med Chem. 2022;230:114105. Highlights: "The XP screen approach identified a number of compounds which show good affinity (up to 3.2 μM) and MIC against M.tuberculosis (up to 6.25 μM)." View Source
- [3] Literature search across PubMed, SciFinder, and Google Scholar (search date: 2024) reveals no published anti-TB MIC data for CAS 1220039-59-7 (7-bromo regioisomer) or CAS 105655-01-4 (N-unprotected 6-bromo analog) in peer-reviewed journals. View Source
